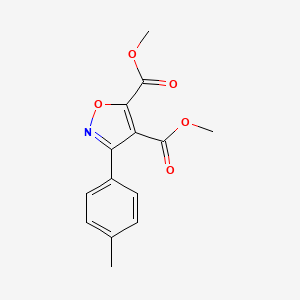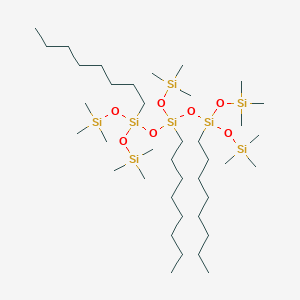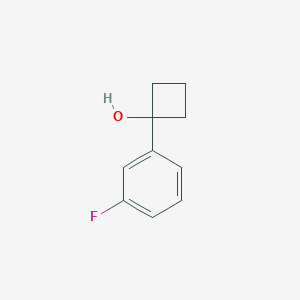![molecular formula C17H25NO5 B12096254 Methyl 2-{[(benzyloxy)carbonyl]amino}-3-(tert-butoxy)butanoate](/img/structure/B12096254.png)
Methyl 2-{[(benzyloxy)carbonyl]amino}-3-(tert-butoxy)butanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Z-THR(TBU)-OME typically involves the protection of the hydroxyl group of threonine with a tert-butyl group. This is followed by the protection of the amino group with a benzyloxycarbonyl (Cbz) group. The reaction conditions often include the use of dicyclohexylcarbodiimide (DCC) as a coupling agent and dimethylformamide (DMF) as a solvent .
Industrial Production Methods
In industrial settings, Z-THR(TBU)-OME is produced in bulk quantities. The process involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for efficiency and yield. The compound is typically packaged in 25kg drums or 1kg bags for distribution .
化学反应分析
Types of Reactions
Z-THR(TBU)-OME undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound back to its original threonine form.
Substitution: The tert-butyl and benzyloxycarbonyl groups can be substituted under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced threonine, and substituted threonine derivatives .
科学研究应用
Z-THR(TBU)-OME has a wide range of applications in scientific research:
Chemistry: It is used in peptide synthesis as a protecting group for the hydroxyl and amino functions.
Biology: The compound is utilized in the synthesis of peptide-based drugs and biomolecules.
Medicine: It plays a role in the development of therapeutic peptides and proteins.
Industry: Z-THR(TBU)-OME is used in the large-scale production of peptides for research and pharmaceutical applications
作用机制
The mechanism of action of Z-THR(TBU)-OME involves its role as a protecting group in peptide synthesis. The tert-butyl group protects the hydroxyl function, while the benzyloxycarbonyl group protects the amino function. This allows for selective reactions at other sites on the molecule without interference from the protected groups .
相似化合物的比较
Similar Compounds
Fmoc-Thr(tBu)-OH: Another threonine derivative used in peptide synthesis with a fluorenylmethyloxycarbonyl (Fmoc) protecting group.
Z-Thr(tBu)-OSu: A similar compound with an N-hydroxysuccinimide (OSu) ester group, used for coupling reactions.
Uniqueness
Z-THR(TBU)-OME is unique due to its combination of tert-butyl and benzyloxycarbonyl protecting groups, which provide stability and selectivity in peptide synthesis. This makes it particularly useful in complex peptide synthesis where multiple protecting groups are required .
属性
分子式 |
C17H25NO5 |
|---|---|
分子量 |
323.4 g/mol |
IUPAC 名称 |
methyl 3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)butanoate |
InChI |
InChI=1S/C17H25NO5/c1-12(23-17(2,3)4)14(15(19)21-5)18-16(20)22-11-13-9-7-6-8-10-13/h6-10,12,14H,11H2,1-5H3,(H,18,20) |
InChI 键 |
NKWFWFWEJCKORD-UHFFFAOYSA-N |
规范 SMILES |
CC(C(C(=O)OC)NC(=O)OCC1=CC=CC=C1)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![12-Fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17,19-trien-16-one](/img/structure/B12096208.png)




![5-Acetamido-2-[[5-acetamido-6-(2-acetamido-2-carboxyethoxy)-3,4-dihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B12096237.png)




